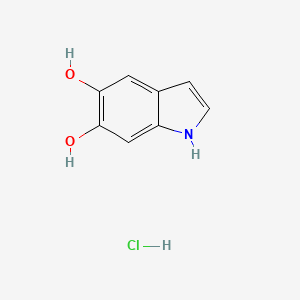

1H-Indole-5,6-diol hydrochloride

Description

Contextual Significance of Indole (B1671886) Derivatives in Chemical Research

Indole derivatives represent a crucial class of heterocyclic compounds in the landscape of chemical and pharmaceutical research. mdpi.comrsc.orgnih.gov The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a common structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.commdpi.com This prevalence has made indole and its derivatives a focal point for synthetic chemists and medicinal chemists alike. rsc.orgeurekalert.org

The versatility of the indole ring allows for a wide array of chemical modifications, leading to a diverse library of compounds with varied biological activities. mdpi.comnih.gov Researchers have explored their potential in developing treatments for a range of conditions, including cancer, inflammatory diseases, and microbial infections. mdpi.comnih.govasu.edu The ability to functionalize the indole core at various positions enables the fine-tuning of a molecule's properties, making it a privileged scaffold in drug discovery. mdpi.commdpi.com The continuous development of novel synthetic methods for creating indole derivatives further fuels the exploration of their potential applications. eurekalert.orgresearchgate.net

Importance of 1H-Indole-5,6-diol in Advanced Chemical and Biochemical Studies

1H-Indole-5,6-diol, also known as 5,6-dihydroxyindole (B162784), is a significant intermediate in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in various organisms. ontosight.aiwikipedia.orgchemicalbook.com This biological relevance makes it a key compound for researchers studying melanogenesis and related enzymatic pathways. ontosight.airesearchgate.net The presence of the two hydroxyl groups on the indole ring imparts specific chemical properties, including antioxidant and redox activities, which are subjects of ongoing investigation. ontosight.ai

In advanced chemical studies, 1H-Indole-5,6-diol serves as a precursor for the synthesis of more complex molecules. ontosight.airesearchgate.net Its reactivity allows for its use in the development of novel materials and as a building block in organic synthesis. researchgate.netcymitquimica.com For instance, it has been utilized in the synthesis of fluorescent dyes for biological imaging applications. ontosight.ai The study of its hydrochloride salt provides a more stable form for handling and experimentation, facilitating more precise and reproducible research.

Research Trajectories and Future Perspectives for 1H-Indole-5,6-diol Hydrochloride

The future of research on this compound is poised to expand into several key areas. A primary focus will likely be the continued exploration of its role in biological systems, particularly in understanding the intricacies of melanin synthesis and its potential involvement in other biochemical processes. ontosight.airesearchgate.net Further investigation into its antioxidant properties could unveil new applications in materials science and biomedicine. ontosight.ai

Another promising avenue of research lies in the synthetic utility of this compound. researchgate.net Chemists may develop new methodologies that leverage its unique reactivity to construct complex molecular architectures. This could lead to the creation of novel compounds with tailored properties for various applications, from pharmaceuticals to advanced materials. The development of more efficient and scalable synthetic routes to 1H-Indole-5,6-diol itself will also be crucial for advancing these research efforts. researchgate.net As our understanding of this compound deepens, so too will the possibilities for its innovative application in science and technology.

Chemical and Physical Properties of 1H-Indole-5,6-diol

| Property | Value |

| Chemical Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| CAS Number | 3131-52-0 |

| Appearance | Off-white to light brown solid |

| Melting Point | 140 °C (decomposes) |

| Boiling Point | 411.2±25.0 °C (Predicted) |

| Density | 1.510±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in polar solvents like water and alcohol. |

Note: Some properties are predicted and may vary.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1H-indole-5,6-diol;hydrochloride |

InChI |

InChI=1S/C8H7NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |

InChI Key |

UWYUVVCGDFTLEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1h Indole 5,6 Diol and Its Hydrochloride Salt

Synthesis via Ether Cleavage Reactions

A common and effective strategy for the synthesis of 1H-Indole-5,6-diol and its salts involves the cleavage of ether protecting groups from more stable precursors. This approach allows for the construction and purification of the core indole (B1671886) or indoline (B122111) structure before the final deprotection step to reveal the reactive diol functionality.

Demethylation of 5,6-Dimethoxyindoline (B190262) Precursors with Hydrobromic Acid

The demethylation of 5,6-dimethoxyindoline using hydrobromic acid (HBr) is a well-established method for preparing 5,6-dihydroxyindoline, which can then be converted to 1H-Indole-5,6-diol. google.com This reaction involves refluxing 5,6-dimethoxyindoline with a concentrated aqueous solution of HBr. google.com The strong acidic conditions and the nucleophilic bromide ions facilitate the cleavage of the methyl ether bonds.

One of the key advantages of this method is the direct crystallization of the 5,6-dihydroxyindoline hydrobromide salt from the aqueous reaction mixture upon cooling. google.com This simplifies the purification process and avoids the need for complete evaporation of the reaction solvent or recrystallization from flammable organic solvents, making the process more suitable for larger-scale industrial applications. google.com The reaction has been shown to be effective, with one procedure reporting the reflux of 5,6-dimethoxyindoline with a 62% aqueous HBr solution for 5 hours. google.com It is important to note that other strong acids, such as hydrochloric acid and hydroiodic acid, have been found to be less effective for this transformation under similar conditions. google.com

| Precursor | Reagent | Conditions | Product | Key Observation |

| 5,6-Dimethoxyindoline | 62% aq. HBr | Reflux, 5 hours | 5,6-Dihydroxyindoline hydrobromide | Product crystallizes directly from the reaction mixture. google.com |

| 5,6-Dimethoxyindoline | Conc. HCl | Reflux | No desired product observed. google.com | Ineffective for demethylation. google.com |

| 5,6-Dimethoxyindoline | 67% aq. HI | Reflux, 5 hours | No desired product observed. google.com | Ineffective for demethylation. google.com |

Alkaline Treatment of Diacetyloxyindole Derivatives

Another approach to obtaining 5,6-dihydroxyindoles involves the hydrolysis of their corresponding diacetylated derivatives under alkaline conditions. This method utilizes the base-labile nature of the acetyl protecting groups. The synthesis of 5,6-diacetoxyindole (B75982) can be achieved through various routes, often involving the reductive cyclization of a suitably substituted dinitrostyrene. Once the diacetylated indole is formed, it can be deprotected to yield the desired diol. While specific details on the alkaline treatment of diacetyloxyindole derivatives to form 1H-Indole-5,6-diol are not extensively described in the provided context, this method represents a viable deprotection strategy common in organic synthesis. The general principle involves treating the diacetylated compound with a base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent system.

Oxidative Pathways in 1H-Indole-5,6-diol Formation

The formation of 1H-Indole-5,6-diol can also be achieved through oxidative reactions, most notably from the neurotransmitter dopamine (B1211576). This biomimetic approach mimics the initial steps of melanin (B1238610) biosynthesis.

Oxidative Cyclization of Dopamine and its Analogues

The oxidation of dopamine is a complex process that can lead to the formation of 5,6-dihydroxyindole (B162784). unina.itnih.gov This transformation proceeds through a series of intermediates. Initially, dopamine is oxidized to dopaminequinone. acs.org This is followed by an intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome (B613829). researchgate.net The rearrangement of dopachrome leads to the formation of 5,6-dihydroxyindole (DHI). nih.gov

Various oxidizing agents can be employed to initiate this cascade, including enzymatic systems like tyrosinase/O2 and peroxidase/H2O2, as well as chemical oxidants. unina.it It has been observed that the peroxidase/H2O2 system can also lead to the formation of the neurotoxin 6-hydroxydopamine, a side reaction that competes with the cyclization pathway. unina.it The formation of 5,6-dihydroxyindole from dopamine is a critical step in the synthesis of neuromelanin, a pigment found in dopaminergic neurons. nih.gov However, the instability and high cost of dopamine can be limiting factors for large-scale production. google.com

| Starting Material | Key Intermediate(s) | Product | Significance |

| Dopamine | Dopaminequinone, Dopachrome | 1H-Indole-5,6-diol | Biomimetic synthesis, precursor to neuromelanin. nih.gov |

Multistep Chemical Synthesis Approaches

To overcome the limitations of other methods, multistep synthetic routes have been developed to provide more controlled and scalable access to 1H-Indole-5,6-diol. These approaches often involve the construction of a substituted aromatic precursor followed by cyclization to form the indole ring.

Henry Reaction and Subsequent Reductive Ring Closure

A versatile multistep synthesis of 1H-Indole-5,6-diol utilizes the Henry reaction followed by a reductive cyclization. thieme-connect.comtandfonline.com The Henry reaction, or nitroaldol reaction, involves the condensation of a nitroalkane with an aldehyde or ketone. psu.eduresearchgate.net In this context, a suitably substituted benzaldehyde, such as 3,4-dihydroxybenzaldehyde (B13553) or a protected version like 3,4-dibenzyloxybenzaldehyde, is reacted with nitromethane (B149229) to form a β-nitrostyrene derivative. thieme-connect.comwikipedia.org

This nitrostyrene (B7858105) is then further nitrated to introduce a second nitro group at the ortho position to one of the hydroxyl groups, yielding a 2,β-dinitrostyrene. tandfonline.comthieme-connect.com The crucial step is the reductive cyclization of this dinitrostyrene intermediate. This can be achieved using various reducing agents. A notable method employs sodium dithionite (B78146) (Na2S2O4) in the presence of Zn(II) ions, which facilitates the cyclization to 5,6-dihydroxyindole in good yields. thieme-connect.com Another effective method involves catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. tandfonline.comgoogle.com This reductive cyclization provides a direct route to the indole nucleus, and if protected hydroxyl groups are used, a final deprotection step is required. tandfonline.com For instance, if 4,5-dibenzyloxy-2,β-dinitrostyrene is used, the benzyl (B1604629) groups can be removed by catalytic hydrogenation. wikipedia.org

This multi-step approach offers the advantage of building the molecule from readily available starting materials and allows for the introduction of various substituents on the aromatic ring. google.comresearchgate.net

| Starting Material | Key Reaction Steps | Intermediate | Product |

| 3,4-Dihydroxybenzaldehyde | Henry reaction, Nitration, Reductive cyclization | 4,5-Dihydroxy-2,β-dinitrostyrene | 1H-Indole-5,6-diol thieme-connect.com |

| 3,4-Dibenzyloxybenzaldehyde | Henry reaction, Nitration, Reductive cyclization, Debenzylation | 4,5-Dibenzyloxy-2,β-dinitrostyrene | 1H-Indole-5,6-diol tandfonline.comwikipedia.org |

Hemetsberger–Knittel Indole Synthesis Modifications

The Hemetsberger–Knittel indole synthesis, a thermal decomposition of a 3-aryl-2-azido-propenoic ester, has been a subject of modification to enhance its utility. wikipedia.org While traditionally effective, the reaction can be limited by the stability and synthesis of the starting materials. wikipedia.org Modern adaptations have focused on overcoming these limitations. For instance, the use of microwave irradiation has been shown to significantly accelerate the Hemetsberger–Knittel process. doi.orgopenmedicinalchemistryjournal.com This modification not only speeds up the reaction but can also facilitate subsequent steps like decarboxylation. doi.org Research has demonstrated that these adaptations can lead to the rapid formation of indole-2-carboxylates in high yields. doi.orgnih.gov Further extensions of this methodology have enabled the synthesis of 2-unsubstituted indoles and have been applied in the creation of complex molecules, highlighting the renewed interest and versatility of this classic reaction in contemporary organic synthesis. doi.orgnih.gov

Copper-Catalyzed Cyclization in Indole Ring Construction

Copper-catalyzed reactions have emerged as a powerful tool for constructing the indole core, offering mild and efficient pathways. pku.edu.cnbohrium.com These methods often involve the annulation of various nitrogen-containing substrates. bohrium.com One notable approach involves the copper-catalyzed O-vinylation of arylhydroxylamines, which then undergo a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to form highly substituted indoles. pku.edu.cn This strategy is advantageous due to the ready availability of N-protected arylhydroxylamines from nitroarenes. pku.edu.cn

Recent advancements between 2019 and 2023 have further expanded the scope of copper-catalyzed indole synthesis, utilizing substrates like anilines and o-alkynylanilines. bohrium.com These reactions, often proceeding through tandem or cascade mechanisms, allow for the creation of a diverse range of functionalized indoles. pku.edu.cnbohrium.com The mechanisms can involve multiple steps, including activation, addition, tautomerization, and cyclization, leading to the formation of various indole-related products. bohrium.com The use of inexpensive copper salts and the ability to perform these reactions under mild conditions make this a highly attractive and sustainable approach in indole synthesis. researchgate.net

Catalytic and Green Chemistry Innovations in Indole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for indoles. These innovations aim to reduce environmental impact by employing catalyst-free conditions, alternative energy sources, and environmentally benign solvents.

Catalyst-Free Synthetic Routes

In a move towards more sustainable chemical processes, catalyst-free methods for indole synthesis have been developed. One such approach involves the 1,6-conjugate addition of indoles to para-quinone methides to produce unsymmetrical triarylmethanes. rsc.org This reaction proceeds by refluxing a mixture of the indole and the para-quinone methide in a solvent like dichloroethane. rsc.org Another strategy utilizes polyethylene (B3416737) glycol (PEG-400) as a reaction promoter and medium for a three-component reaction between an indole, an aromatic aldehyde, and a C-H activated acid, yielding 3-substituted indoles in high yields and short reaction times. openmedicinalchemistryjournal.com These catalyst-free methods are advantageous as they simplify the reaction setup and purification process, avoiding the use of potentially toxic and expensive metal catalysts. openmedicinalchemistryjournal.comrsc.org

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives by dramatically reducing reaction times and often improving yields. researchgate.netnih.gov The rapid and efficient energy transfer in microwave synthesis allows for swift heating of the reaction mixture. cem.com This technology has been successfully applied to various indole syntheses, including the Hemetsberger–Knittel reaction and Fischer indole synthesis. doi.orgopenmedicinalchemistryjournal.com For example, the synthesis of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles via the Fischer process was achieved in high yields (85-98%) using microwave irradiation. openmedicinalchemistryjournal.com Similarly, palladium-catalyzed cyclization of arylenamides to form indole-3-carboxylate (B1236618) derivatives has been significantly accelerated under microwave conditions, reducing reaction times from hours to minutes and achieving high yields. unina.it The precise control over reaction parameters like temperature and power is crucial for the success of these reactions. cem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Hemetsberger–Knittel Synthesis | Thermal decomposition, often requiring high temperatures and long reaction times. | Rapid heating, significantly reduced reaction times, and can promote subsequent reactions like decarboxylation. | doi.org |

| Fischer Indole Synthesis | Reaction of arylhydrazine hydrochloride and 5-aryldihydro-3(2H)-thiophenones in refluxing ethanol. | High yields (85-98%) in a shorter time frame. | openmedicinalchemistryjournal.com |

| Pd-Catalyzed Cyclization of Arylenamides | 12 hours in an oil bath to yield 89% of 5-bromo indole 3-carboxylate. | 3 hours to yield 94% of the same product, with no debrominated side product observed. | unina.it |

| One-pot Multi-component Reaction | N/A | Synthesis of 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives in 2-7 minutes. | nih.gov |

Utilization of Aqueous Media in Indole Preparation

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. openmedicinalchemistryjournal.com Several methods for preparing indole derivatives in aqueous media have been reported. For instance, multi-component reactions involving indole, an aldehyde, and another component have been successfully carried out in water. openmedicinalchemistryjournal.com The use of phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can facilitate reactions such as the formation of hemiaminals of indole with formaldehyde (B43269) at ambient temperature in water. openmedicinalchemistryjournal.com Furthermore, palladium-catalyzed cyclization reactions for the synthesis of 2-substituted indoles have been effectively performed in an aqueous micellar medium using surfactants like TPGS-750-M. mdpi.com These aqueous methods are not only environmentally friendly but can also offer unique reactivity and selectivity. openmedicinalchemistryjournal.comgoogle.com

Application of Supported Catalysts (e.g., Palladium on Carbon)

Supported catalysts, particularly palladium on carbon (Pd/C), offer significant advantages in terms of handling, recovery, and reusability, making them highly valuable for sustainable chemical processes. rsc.org Pd/C has been effectively utilized in various indole syntheses. A notable example is the mild and efficient heteroannulation of 2-iodoanilines with alkynes to produce indole derivatives. rsc.orgrsc.org This method avoids the use of lithium chloride and can proceed with N-tosyl-2-iodoaniline to yield the corresponding indoles in good to high yields. rsc.orgrsc.org The catalyst's heterogeneous nature simplifies product purification by preventing metal contamination. rsc.org Pd/C has also been employed in combination with other reagents for one-pot syntheses of 2-substituted indoles from terminal alkynes and N-tosyl-2-iodoanilines. mdpi.com The versatility of supported palladium catalysts continues to be explored for various C-C and C-N bond-forming reactions crucial for indole synthesis. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1h Indole 5,6 Diol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 1H-Indole-5,6-diol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of its proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The analysis of ¹H and ¹³C NMR spectra is the first step in decoding the molecular structure. While specific data for the hydrochloride salt is not detailed in the reviewed literature, data for the parent compound, 5,6-dihydroxyindole (B162784), provides a robust foundation for spectral assignment. rsc.org The presence of the hydrochloride salt would primarily be expected to influence the chemical shift of the N-H proton and adjacent carbons.

In a deuterated solvent like DMSO-d₆, the protons and carbons of 5,6-dihydroxyindole exhibit distinct chemical shifts (δ) measured in parts per million (ppm). rsc.org The ¹H NMR spectrum shows signals for the aromatic protons on the indole (B1671886) ring, the hydroxyl (OH) group protons, and the amine (NH) proton. rsc.org The ¹³C NMR spectrum correspondingly displays signals for each unique carbon atom in the molecule. rsc.org

¹H NMR Spectral Data of 5,6-dihydroxyindole in DMSO-d₆ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (H1) | 10.41 | s (singlet) |

| OH (5-OH) | 8.47 | s (singlet) |

| OH (6-OH) | 8.21 | s (singlet) |

| H2 | 7.04-6.94 | m (multiplet) |

| H4 | 6.81 | s (singlet) |

| H7 | 6.74 | s (singlet) |

¹³C NMR Spectral Data of 5,6-dihydroxyindole in DMSO-d₆ rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C6 | 142.5 |

| C5 | 140.4 |

| C7a | 130.3 |

| C3a | 122.5 |

| C2 | 120.2 |

| C7 | 104.4 |

| C3 | 100.1 |

Note: Assignments are based on data for 5,6-dihydroxyindole. The hydrochloride form may show variations in chemical shifts, particularly for the N-H proton.

To unambiguously assign the signals and confirm the atomic connectivity, two-dimensional (2D) NMR techniques are employed. science.govyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 1H-Indole-5,6-diol, a COSY spectrum would show correlations between adjacent protons on the pyrrole (B145914) ring (e.g., H2 and H3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the H4 proton would show a cross-peak with the signal for the C4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the N-H proton (H1) would be expected to show HMBC correlations to carbons C2, C3, and C7a, confirming the indole ring structure. Similarly, the aromatic proton H4 would show correlations to carbons C5, C6, and C7a, solidifying the structure of the benzene (B151609) portion of the molecule.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of 1H-Indole-5,6-diol.

Chiral ¹H NMR spectroscopy is a technique used to distinguish between enantiomers, which are non-superimposable mirror images of a chiral molecule. researchgate.netresearchgate.net This is typically achieved by using a chiral solvating agent that forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net

However, the 1H-Indole-5,6-diol hydrochloride molecule is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers. Consequently, chiral ¹H NMR for enantiodifferentiation is not an applicable or necessary analytical technique for the structural characterization of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. unibo.it The resulting spectrum is a unique fingerprint of the molecule's functional groups. The IR spectrum for deuterated 5,6-dihydroxyindole shows several characteristic absorption bands (measured in wavenumbers, cm⁻¹). rsc.org

Characteristic IR Absorption Bands for 5,6-dihydroxyindole rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3434 (broad) | O-H (hydroxyl) and N-H (amine) stretching |

| 3121, 3045 | C-H (aromatic) stretching |

| 1629, 1583, 1491 | C=C (aromatic ring) stretching |

| 1460 | C-H bending |

| 1359, 1298, 1271 | C-O (hydroxyl) stretching and O-H bending |

The broad band observed around 3434 cm⁻¹ is characteristic of hydrogen-bonded O-H and N-H stretching vibrations. rsc.org The peaks between 3000 and 3150 cm⁻¹ are typical for C-H stretching in the aromatic ring. rsc.org The series of absorptions in the 1490-1630 cm⁻¹ range corresponds to the stretching vibrations of the carbon-carbon double bonds within the bicyclic aromatic system. rsc.org Finally, the prominent bands in the 1270-1360 cm⁻¹ region are indicative of C-O stretching and O-H bending modes of the phenol (B47542) groups. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For 5,6-dihydroxyindole, analysis using electrospray ionization (ESI+) generates a protonated molecule [M+H]⁺. The experimentally determined exact mass can be compared to the theoretically calculated mass for the expected formula, C₈H₈NO₂⁺.

Calculated Exact Mass for [C₈H₈NO₂]⁺: 150.0550 rsc.org

Found Exact Mass (HRMS, ESI⁺): 150.0546 rsc.org

The extremely close correlation between the found and calculated mass confirms the elemental composition of C₈H₇NO₂ for the neutral molecule. rsc.org In the case of the hydrochloride salt, the mass of the HCl would not be observed in this positive-ion mode analysis. Analysis of fragment ions, produced by inducing the breakdown of the parent ion, would further corroborate the structure, with expected fragments arising from the loss of small molecules like CO or HCN from the indole ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) in Elucidation of Fragmentation Pathways

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the separation, identification, and structural elucidation of chemical compounds. In the context of this compound, these methods provide critical insights into its fragmentation behavior, aiding in its characterization and the study of its derivatives.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the effective separation of the analyte from complex mixtures, followed by its ionization and mass-to-charge ratio (m/z) determination. The choice of ionization source is crucial, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices. For indole compounds, positive mode ESI or APCI is often utilized. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) further enhances structural analysis by subjecting a specific precursor ion, selected in the first mass analyzer, to collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is invaluable for confirming the identity of the compound and for elucidating the structure of its metabolites or degradation products.

For indole and its derivatives, LC-MS/MS has been successfully employed to identify and quantify the compounds in various biological matrices. nih.gov The fragmentation patterns observed in MS/MS spectra can reveal the loss of specific functional groups and the cleavage of the indole ring system. For instance, in the analysis of indole, characteristic fragment ions at m/z 91.1, 65.05, and 45.10 have been reported. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general principles of indole fragmentation can be applied. The presence of the hydroxyl groups on the benzene ring would be expected to influence the fragmentation pathways, potentially leading to the loss of water molecules or other characteristic neutral losses.

The development of sensitive and selective LC-MS/MS methods is essential for studying the role of 1H-Indole-5,6-diol in various biological processes, such as melanogenesis. ontosight.ai These methods allow for the accurate quantitation of the compound and its related metabolites, contributing to a better understanding of their biochemical pathways. nih.gov

Table 1: LC-MS/MS Parameters for Indole Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive APCI | nih.gov |

| Precursor Ion (m/z) | Not Specified | |

| Product Ions (m/z) | 91.1, 65.05, 45.10 | nih.gov |

| Collision Energy | -30 V | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the electronic structure and conjugation of the compound.

For 1H-Indole-5,6-diol, the UV-Vis spectrum is characterized by absorption maxima (λmax) that are influenced by the solvent environment. In methanol, absorption maxima have been reported at 303 nm. chemwhat.com Another source reports λmax values of 274 nm and 302 nm, though the solvent is not specified. caymanchem.com In ethanol, the reported absorption maxima are at 222 nm, 276 nm, and 298 nm. chemwhat.com These variations highlight the effect of the solvent on the electronic properties of the molecule.

The absorption spectrum of 1H-Indole-5,6-diol is significantly different from that of its polymerized form, eumelanin (B1172464). nih.gov This indicates that the electronic structure of the monomeric unit is substantially altered during polymerization. The study of the UV-Vis absorption properties of 1H-Indole-5,6-diol and its oligomers is crucial for understanding the photoprotective properties of eumelanin. thegoodscentscompany.com

The position and intensity of the absorption bands in indole derivatives are sensitive to the nature and position of substituents on the indole ring. Electron-donating and electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. core.ac.uk The two hydroxyl groups in 1H-Indole-5,6-diol, being electron-donating, are expected to cause a bathochromic shift compared to unsubstituted indole.

Table 2: UV-Vis Absorption Maxima of 1H-Indole-5,6-diol

| Solvent | λmax (nm) | Reference |

| Methanol | 303 | chemwhat.com |

| Ethanol | 222, 276, 298 | chemwhat.com |

| Not Specified | 274, 302 | caymanchem.com |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.

Powder X-ray diffraction (PXRD) is another valuable XRD technique that can be used to characterize the crystalline form of a bulk sample. PXRD patterns are unique to a specific crystalline solid and can be used for phase identification, purity analysis, and to distinguish between different polymorphic forms. The comparison of an experimental PXRD pattern with a calculated pattern from single-crystal data can confirm the bulk material's structure. google.com

The determination of the crystal structure of this compound would provide crucial information about the conformation of the molecule and the packing of the molecules in the solid state. This would include the geometry of the indole ring, the orientation of the hydroxyl groups, and the interactions with the hydrochloride counter-ion. Such data is invaluable for understanding its physical properties and for computational modeling studies. Although direct XRD data is not present, the importance of this technique in structural elucidation is well-established in the chemical sciences. acs.orgbeilstein-journals.org

Biochemical Transformations and Endogenous Pathways Involving 1h Indole 5,6 Diol

Biochemical Role in Eumelanin (B1172464) Biosynthesis

The primary and most well-documented role of 1H-Indole-5,6-diol is as a monomeric precursor in the biosynthesis of eumelanin, the dark brown-black pigment found in skin, hair, and eyes. wikipedia.orgontosight.aichemicalbook.com

The formation of 1H-Indole-5,6-diol (also known as 5,6-dihydroxyindole (B162784) or DHI) is a critical step in the Raper-Mason pathway of melanogenesis. The process begins with the amino acid L-tyrosine. nih.gov Tyrosinase, a key enzyme, first hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and then oxidizes L-DOPA to dopaquinone. nih.govnih.gov Dopaquinone is a highly reactive intermediate that undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to L-dopachrome. nih.gov

From L-dopachrome, the pathway bifurcates. L-dopachrome can spontaneously undergo a rearrangement and decarboxylation to form 1H-Indole-5,6-diol. nih.govnih.govgoogle.com This non-enzymatic conversion is a crucial source of DHI for the subsequent polymerization into melanin (B1238610). google.com This compound is inherently unstable and can readily auto-oxidize and polymerize to form melanin. wikipedia.org

While the conversion of L-dopachrome to DHI can occur spontaneously, the process is tightly regulated by a concert of enzymes. The melanogenesis pathway involves not only tyrosinase but also other tyrosinase-related proteins (TRPs), such as dopachrome (B613829) tautomerase (DCT, also known as TRP-2). nih.govmdpi.com

Dopachrome tautomerase catalyzes the rearrangement of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA), another critical melanin precursor. nih.govnih.gov By converting L-dopachrome to DHICA, DCT effectively competes with the spontaneous pathway leading to DHI. nih.gov This enzymatic control modulates the ratio of DHICA to DHI within the melanocyte, which in turn influences the final structure and properties of the resulting eumelanin polymer. thegoodscentscompany.com A higher activity of DCT leads to a higher proportion of DHICA, which is considered less reactive than DHI. nih.gov Therefore, DCT can play a protective role by limiting the intracellular concentration of the highly reactive DHI. nih.gov

Furthermore, tyrosinase itself can act on DHI, oxidizing it to indole-5,6-quinone, which is the immediate precursor that polymerizes to form eumelanin. wikipedia.orgwikipedia.org

Table 1: Key Molecules in Eumelanin Biosynthesis from L-Dopachrome

| Precursor/Intermediate | Enzyme(s) | Product | Role in Pathway |

| L-Dopachrome | Spontaneous (non-enzymatic) | 1H-Indole-5,6-diol (DHI) | Forms the DHI-eumelanin pathway. nih.govgoogle.com |

| L-Dopachrome | Dopachrome Tautomerase (DCT / TRP-2) | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Forms the DHICA-eumelanin pathway, competing with DHI formation. nih.govnih.gov |

| 1H-Indole-5,6-diol (DHI) | Tyrosinase | Indole-5,6-quinone | Oxidized monomer that polymerizes into eumelanin. wikipedia.org |

Enzymatic and Microbial Biotransformation Studies

Beyond its role in endogenous melanin synthesis, indole (B1671886) and its derivatives are subject to biotransformation by various enzymatic systems, including microbial pathways and mammalian enzymes like cytochrome P450.

Microorganisms have evolved diverse pathways to degrade indole, a widespread N-heterocyclic compound. nih.govscispace.comfrontiersin.org Several bacterial strains can utilize indole as a source of carbon and energy. frontiersin.org These degradation pathways often involve initial oxidation steps catalyzed by oxygenases.

For instance, studies have shown that some bacteria initiate indole metabolism via hydroxylation. The degradation pathway in Cupriavidus sp. KK10 involves an initial attack on the carbocyclic ring at the C4 and C5 positions, leading to intermediates like cis-4,5-indole-dihydrodiol and subsequently 4,5-dihydroxyindole. frontiersin.orgresearchgate.net Other pathways proceed through the formation of indoxyl (1H-indol-3-ol), which can lead to isatin (B1672199) and anthranilic acid. frontiersin.org In some gram-positive bacteria, a dihydroxyindole oxygenase has been identified that directly converts dihydroxyindole to anthranilic acid, bypassing other intermediates. frontiersin.org The genetic basis for these pathways, such as the iif gene cluster in Acinetobacter sp. O153, has been identified, revealing the enzymes responsible for converting indole to anthranilic acid. nih.gov

The formation of the aromatic indole ring can be catalyzed by cytochrome P450 (P450) enzymes through the dehydrogenation of an indoline (B122111) precursor. nih.govresearchgate.net This "aromatase" activity has been demonstrated in human liver microsomes and with several specific P450 isoforms. nih.govresearchgate.net

Research has shown that indoline is efficiently converted to indole by P450 enzymes, with CYP3A4 exhibiting the highest activity. nih.govresearchgate.net This process is a formal dehydrogenation and does not appear to proceed through N-oxidation or the dehydration of an alcohol intermediate. nih.govpsu.edu This enzymatic reaction is significant as the resulting indole products can have markedly different biological activities compared to their indoline precursors. researchgate.net Studies on the drug indapamide, which contains an indoline structure, confirmed that it undergoes dehydrogenation to its corresponding indole form, a reaction mediated primarily by CYP3A4. researchgate.netnih.gov

Table 2: P450-Mediated Dehydrogenation of Indoline

| P450 Isozyme | Substrate | Product | Key Finding |

| CYP3A4 | Indoline | Indole | Exhibits the highest aromatase activity among tested P450s. nih.govresearchgate.net |

| CYP2C19 | Indoline | Indole | Shows a much lower KM value compared to other enzymes, indicating high affinity. psu.edu |

| CYP3A4 | Indapamide | Indole form of Indapamide | Efficiently catalyzes the dehydrogenation of the indoline moiety in the drug. researchgate.netnih.gov |

Once formed, hydroxylated indoles like 1H-Indole-5,6-diol can undergo further metabolic reactions, primarily conjugation, to facilitate their excretion. Glucuronidation is a major phase II metabolic pathway for compounds with hydroxyl groups.

Human metabolism studies have identified Dihyroxy-1H-indole glucuronide as a known metabolite of 1H-Indole-5,6-diol. echemi.com This is consistent with the metabolism of similar compounds. For example, 6-hydroxy-5-methoxyindole, a related molecule, is metabolized in the liver by UDP-glucuronosyltransferase, which attaches glucuronic acid to form a more water-soluble glucuronide metabolite that can be excreted by the kidneys. hmdb.ca This process is a common detoxification pathway for a wide range of substances. hmdb.ca The presence of two hydroxyl groups on 1H-Indole-5,6-diol makes it a prime candidate for such conjugation reactions.

Molecular Interactions with Biological Systems

Investigations into DNA Binding Capabilities

The interaction between 1H-Indole-5,6-diol and DNA is a significant area of research, particularly concerning its potential genotoxic effects. The compound's reactivity stems from its susceptibility to oxidation, forming semiquinone and quinone species, which are highly reactive electrophiles. This oxidized form, indole-5,6-quinone, can covalently bind to DNA, forming adducts primarily with purine (B94841) bases like guanine (B1146940) and adenine. These adducts can disrupt the helical structure of DNA, potentially leading to mutations if not repaired.

Furthermore, the process of autooxidation of 1H-Indole-5,6-diol generates reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. These ROS can induce oxidative damage to DNA, causing single-strand breaks and the formation of oxidized bases, a notable example being 8-oxo-7,8-dihydro-2'-deoxyguanosine. This oxidative assault on DNA can interfere with critical cellular processes such as replication and transcription. Studies have explored the binding of related metal complexes containing indole moieties to calf thymus DNA (CT-DNA), revealing electrostatic and partial intercalative binding modes within the minor groove, particularly in G-C rich regions. researchgate.net

Studies on Enzyme Inhibition (e.g., Catechol O-Methyltransferase, α-Glucosidase)

1H-Indole-5,6-diol and its derivatives have been examined for their capacity to inhibit various enzymes, a key aspect of their biological activity.

Catechol O-Methyltransferase (COMT) is an enzyme crucial for the metabolism of catecholamines. hmdb.caebi.ac.uk Research has shown that 1H-Indole-5,6-diol (also referred to as 5,6-dihydroxyindole) can inactivate purified rat liver COMT. nih.gov This inactivation is dependent on the oxidation of the indole to its corresponding quinoid species, which then reacts with a critical amino acid residue at the enzyme's active site. nih.gov This suggests that the oxidized products of 1H-Indole-5,6-diol act as affinity labels, irreversibly inhibiting the enzyme. nih.gov

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing diabetes. While direct studies on 1H-Indole-5,6-diol hydrochloride are limited, various indole derivatives have demonstrated significant α-glucosidase inhibitory activity. nih.govmdpi.comsemanticscholar.orgmdpi.com For instance, certain diarylheptanoids have shown inhibitory activity many times stronger than the standard drug, acarbose. nih.gov The inhibitory mechanism is often attributed to the interaction of the compound with amino acid residues in the active site of the enzyme. Molecular docking studies suggest that hydrogen bonds and hydrophobic interactions play a crucial role in stabilizing the enzyme-inhibitor complex. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole-Related Compounds

| Compound/Extract | IC50 (µM) | Potency vs. Acarbose |

| Diarylheptanoid 5 | 3.81 | ~60-fold stronger |

| Diarylheptanoid 3 | 26.44 | - |

| Acarbose (Control) | 422.3 | - |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity. Data compiled from various studies for illustrative purposes. nih.gov

Redox Modulatory Activity in Biological Contexts

1H-Indole-5,6-diol exhibits complex redox behavior, functioning as both an antioxidant and a pro-oxidant depending on the specific biological environment. This dual activity is a hallmark of many phenolic compounds and is central to its physiological and toxicological effects. mdpi.comarchivesofmedicalscience.com

As an antioxidant , the two hydroxyl groups on the indole ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This free-radical scavenging ability helps mitigate oxidative stress.

Conversely, 1H-Indole-5,6-diol can act as a pro-oxidant . It can undergo autooxidation, a process often accelerated by the presence of metal ions, to form a semiquinone radical and subsequently indole-5,6-quinone. wikipedia.org This reaction reduces molecular oxygen to generate superoxide anions (O₂•⁻), which can lead to the formation of hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH). nih.gov This generation of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, which can damage DNA, lipids, and proteins, and potentially trigger cell death. nih.govnih.gov This pro-oxidant mechanism is believed to contribute to the cytotoxic properties observed for some melanin precursors. thegoodscentscompany.com

Table 2: Summary of Redox Modulatory Activities

| Activity Type | Mechanism | Cellular Consequence |

| Antioxidant | Donation of hydrogen atoms from hydroxyl groups to neutralize free radicals. | Protection against oxidative stress. |

| Pro-oxidant | Autooxidation to quinone, generating reactive oxygen species (e.g., O₂•⁻, H₂O₂). | Induction of oxidative damage to macromolecules (DNA, proteins, lipids). |

Computational Chemistry and Theoretical Modeling of 1h Indole 5,6 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

Quantum Chemical Characterization of Optimized Geometries and Electronic Structures

DFT calculations are instrumental in determining the optimized geometry of 1H-Indole-5,6-diol hydrochloride, providing data on bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy. The optimized structure represents the molecule's most stable conformation, which is essential for understanding its interactions and reactivity.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, which are key to predicting its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of 1H-Indole-5,6-diol (Note: Data presented here is illustrative and would be derived from specific DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C4-C5 | 1.39 | - |

| C5-C6 | 1.38 | - |

| C6-C7 | 1.40 | - |

| C5-O1 | 1.36 | - |

| C6-O2 | 1.37 | - |

| C4-C5-C6 | - | 120.5 |

| C5-C6-C7 | - | 119.8 |

| C4-C5-O1 | - | 121.3 |

Simulation of Vibrational Spectra and Correlation with Experimental Data

Theoretical vibrational spectra of this compound can be simulated using DFT calculations. These simulations predict the frequencies of fundamental vibrational modes, which can be correlated with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. The comparison between theoretical and experimental spectra aids in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This correlation provides a deeper understanding of the molecule's structural and bonding characteristics.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 1H-Indole-5,6-diol (Note: This table is a representative example.)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3434 | O-H stretching |

| ν(N-H) | 3380 | - | N-H stretching |

| ν(C=C) | 1620 | 1629 | Aromatic C=C stretching |

| δ(C-H) | 1470 | 1460 | C-H in-plane bending |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. sciencegate.app A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. sciencegate.app

The analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule can predict its reactivity towards electrophiles and nucleophiles.

Table 3: Frontier Molecular Orbital Energies of 1H-Indole-5,6-diol (Note: The values in this table are illustrative.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -1.10 |

Ab Initio Quantum Chemistry for Energetic Landscapes

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to explore the energetic landscapes of this compound. These methods are used to study reaction pathways and transition states, providing insights into the mechanisms of chemical reactions. For instance, the excited-state reaction paths and energy profiles of 5,6-dihydroxyindole (B162784) have been investigated to understand its photochemistry. nih.gov Such studies can reveal potential photochemical transformations and the photostability of the molecule. nih.gov

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can be used to investigate the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. By simulating the molecule's trajectory over time, researchers can identify its preferred conformations and the energetic barriers between them. This information is crucial for understanding its biological activity and how it interacts with other molecules.

In Silico Prediction of Reaction Pathways and Metabolites

In silico tools can be used to predict the metabolic fate of this compound. nih.gov These tools simulate the biotransformation of the compound by various metabolic enzymes, predicting potential metabolites. nih.gov By modeling reactions such as oxidation, reduction, hydrolysis, and conjugation, these methods can generate a list of theoretical metabolites. This predictive approach is valuable in early-stage drug discovery and for understanding the potential toxicological profile of a compound. The prediction of reaction pathways can be facilitated by combining network-based approaches with known metabolic reactions. ed.ac.uk

Derivatization and Functionalization Strategies of 1h Indole 5,6 Diol and Analogues

Chemical Modification of the Indole (B1671886) Ring System

The indole ring, a privileged structure in medicinal chemistry and material science, can be readily modified at both its aromatic and pyrrole (B145914) ring positions.

The introduction of substituents onto the indole framework is a fundamental strategy to alter the properties of 1H-indole-5,6-diol. The electron-rich nature of the indole ring facilitates electrophilic substitution reactions. While the C3 position is the most nucleophilic and typically the primary site of reaction, functionalization at other positions, including the benzene (B151609) ring (C4, C7) and the pyrrole ring (C2), can be achieved through various synthetic methods. acs.org

The presence of the hydroxyl groups at the 5 and 6 positions influences the regioselectivity of these substitutions. These electron-donating groups further activate the benzene portion of the indole ring towards electrophilic attack. Synthetic strategies often involve the use of protecting groups for the hydroxyl and the indole nitrogen to direct the substitution to the desired position and to prevent unwanted side reactions. For instance, the synthesis of methoxy-activated indoles is a common strategy to enhance and direct reactivity. chim.it

Common substitutions include halogenation, nitration, and Friedel-Crafts type reactions. For example, bromination of 5,6-dimethoxyindole (B14739) can be achieved using N-bromosuccinimide. chim.it The resulting substituted indole-5,6-diols can then serve as versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, and alkynyl groups. chim.it

The following table summarizes some examples of substituted indole derivatives and the synthetic methods employed:

Table 1: Examples of Substituted Indole Derivatives| Substituent Position | Type of Reaction | Reagents and Conditions | Reference |

|---|---|---|---|

| C4 and C7 | Bromination | N-bromosuccinimide | chim.it |

| C3 | Friedel-Crafts Alkylation | Epoxides, nano MgO, solvent-free | openmedicinalchemistryjournal.com |

| C3 | Electrophilic Substitution | Aromatic aldehydes, various catalysts | mdpi.com |

Modification of the indole nitrogen (N1 position) through alkylation or other substitutions is a critical strategy for altering the molecule's properties and for synthesizing more complex structures. mdpi.com While direct N-alkylation can sometimes be challenging due to the competing C3-alkylation, various methods have been developed to achieve selective N-functionalization. researchgate.net

One common approach involves the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. google.com The choice of base and reaction conditions is crucial to favor N-alkylation over C-alkylation. researchgate.net For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base in the presence of dimethyl carbonate or dibenzyl carbonate provides an efficient method for N-methylation and N-benzylation, respectively. google.com

Alternative strategies include the use of transition-metal catalysts, such as ruthenium complexes, which can promote the N-alkylation of indoles with alcohols in an atom-efficient manner, producing water as the only byproduct. researchgate.net Organocatalytic methods, employing chiral phosphoric acids or N-heterocyclic carbenes (NHCs), have also emerged as powerful tools for the enantioselective N-alkylation of indoles. mdpi.com

Recent advancements have also demonstrated solvent-switchable chemoselective N-alkylation and para-C-alkylation of unprotected arylamines, including indoles, using ortho-quinone methides, further expanding the toolkit for indole functionalization. acs.org

Table 2: Selected N-Alkylation Strategies for Indoles

| Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Dimethyl carbonate | DABCO | Catalytic base, mild conditions | google.com |

| Alcohols | Shvo catalyst (Ru-based) | Atom-efficient, water as byproduct | researchgate.net |

| α,β-Unsaturated enals | Prolinol-derived catalyst | Enantioselective, iminium activation | mdpi.com |

Synthesis of Fused-Ring Systems and Polycyclic Indole Structures

The construction of fused-ring systems and polycyclic structures incorporating the 1H-indole-5,6-diol motif leads to architecturally complex molecules with significant potential in medicinal chemistry and materials science. These strategies often involve intramolecular cyclization reactions, domino reactions, or cycloadditions.

One approach involves the tandem condensation of a suitable indole precursor with a cyclic β-keto methyl ester in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation to yield a 5,6-fused 2-pyridone ring system. organic-chemistry.org This method provides an efficient route to privileged structures in drug design.

Another powerful strategy is the domino intermolecular and intramolecular SN2 cyclization. This has been successfully employed to construct the fused cyclohexane (B81311) and pyrrolidine (B122466) portion of the Strychnos alkaloid skeleton, which shares a similar fused 5-6-6 ring system with some yuzurimine-type alkaloids. jst.go.jp

Furthermore, the synthesis of thieno[3,2-b]indole bridged molecules has been explored for applications in organic solar cells, demonstrating the utility of fused indole systems in materials science. openmedicinalchemistryjournal.com The synthesis of such fused systems often requires careful planning of the synthetic route, including the strategic placement of functional groups to facilitate the desired cyclization reactions.

Design and Preparation of Bis-indole and Bis-indolyl Compounds

Bis-indole and bis-indolyl compounds, which contain two indole moieties, represent an important class of molecules with a broad spectrum of biological activities. mdpi.comresearchgate.net The synthesis of these compounds from 1H-indole-5,6-diol or its analogues typically involves the electrophilic substitution of two equivalents of the indole with a suitable bifunctional electrophile.

A common and straightforward method is the condensation of two indole molecules with an aldehyde or ketone, often catalyzed by a protic or Lewis acid. mdpi.comnih.govmdpi.com This reaction leads to the formation of bis(indolyl)methanes. For instance, the reaction of indole with methyl-4-formylbenzoate in acetic acid yields a bis-indole intermediate that can be further elaborated. nih.gov Grinding techniques under solvent-free conditions, promoted by a Lewis acid-surfactant-SiO2 system, have also been developed for the synthesis of bis(indolyl)methanes. rsc.org

The reactivity of the indole at the C3 position makes it the primary site for this condensation. The resulting bis-indolyl compounds can exhibit a range of structural diversity depending on the nature of the linking aldehyde or ketone and any substituents on the indole rings. For example, a series of N-substituted 5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amines have been synthesized and evaluated for their biological potential. mdpi.com

Table 3: Synthetic Methods for Bis-Indole Compounds

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic Substitution | Aryl/Heteroaryl Aldehydes | Various catalysts | Bis(indolyl)methanes | mdpi.com |

| Condensation | Methyl-4-formylbenzoate | Acetic acid, reflux | Bis-indole intermediate | nih.gov |

| Alkylation | Alcohols | LiOt-Bu, solvent-free, air | Bis(3-indolyl)methanes | mdpi.com |

Development of Chiral 1H-Indole-5,6-diol Derivatives and Enantioselective Synthesis

The development of chiral 1H-indole-5,6-diol derivatives is of significant interest due to the prevalence of chiral indole-based structures in pharmaceuticals and natural products. researchgate.netacs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity.

Several strategies have been developed for the asymmetric synthesis of chiral indole derivatives. researchgate.net Organocatalysis has emerged as a particularly powerful tool, utilizing chiral Brønsted acids, such as SPINOL- or BINOL-derived phosphoric acids, or chiral amines to catalyze enantioselective reactions. mdpi.comresearchgate.netacs.org These catalysts can activate substrates and control the stereochemical outcome of reactions such as Friedel-Crafts alkylations, cycloadditions, and N-alkylations. mdpi.comacs.org

For example, a highly enantioselective aza-Friedel–Crafts reaction of indoles with acyclic α-ketimino esters has been achieved using a chiral C1-symmetric BINOL-derived bis(phosphoric acid) catalyst, affording products with chiral quaternary carbon centers in high yields and excellent enantioselectivities. acs.org Similarly, chiral phosphoric acids have been used to catalyze the asymmetric N-alkylation of indoles with cyclic α-diaryl-substituted N-acyl imines. researchgate.net

The synthesis of chiral bis-indole architectures has also been a focus of research. A confined chiral Brønsted acid-catalyzed process using readily available indole and acetone (B3395972) has been developed to directly access C2-symmetric spiro-bisindoles. nih.gov Furthermore, enantioselective γ-lactamization reactions of naphthyl sulfilimines in the presence of a Zn/Cu catalyst have been used to synthesize dihydro-1H-benzindoles with high enantiomeric ratios. nih.gov

The development of these enantioselective methods allows for the creation of a diverse library of chiral indole-5,6-diol derivatives for screening in various biological and material science applications.

Advanced Functionalization for Material Science Applications (e.g., Non-Linear Optical Chromophores)

The unique electronic properties of the indole ring system make 1H-indole-5,6-diol and its derivatives attractive candidates for applications in materials science, particularly in the field of non-linear optics (NLO). researchgate.net NLO materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and data storage.

The design of NLO chromophores often involves creating molecules with a strong intramolecular charge transfer (ICT) character, typically a D-π-A system, where D is an electron-donating group, A is an electron-accepting group, and π is a conjugated bridge. The indole nucleus can serve as an excellent electron-donating component. The introduction of the hydroxyl groups at the 5 and 6 positions further enhances its electron-donating ability.

Advanced functionalization strategies for creating indole-based NLO chromophores involve the strategic introduction of strong electron-acceptor groups, such as sulfonyl groups, onto the indole scaffold. researchgate.net For example, polysiloxanes with indole-based chromophore side chains, where sulfonyl groups act as acceptors, have been synthesized and shown to exhibit second-harmonic generation (SHG). researchgate.net

The synthesis of molecules with extended π-conjugation is another key strategy. This can be achieved by linking the indole donor to the acceptor through a conjugated bridge. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of designed molecules by calculating parameters such as the first hyperpolarizability (β). nih.gov The development of indole-based NLO materials is an active area of research, with ongoing efforts to design and synthesize novel chromophores with enhanced NLO responses. openmedicinalchemistryjournal.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.